(3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE
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Overview
Description
(3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexadiene ring substituted with dimethyl and oxo groups, linked to an amino group and a methoxybenzoate moiety. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzoic acid derivatives are known to participate in various biochemical processes, including signal transduction, enzyme inhibition, and receptor modulation .
Pharmacokinetics
They are primarily metabolized by the liver and excreted in the urine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE typically involves the reaction of 3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene with amino 4-methoxybenzoate. One common method includes the following steps :
Starting Materials: 2,6-di-tert-butylphenol and methyl 4-formylbenzoate.
Reaction Conditions: The reaction is carried out in a toluene solution at 418.15 K for 14 hours. Piperidine is added dropwise to the system over 3 hours.
Post-Reaction Processing: After the reaction, the mixture is adjusted to 373.15 K, and an appropriate amount of acid anhydride is added. The mixture is stirred for 15-30 minutes, then poured into ice water and extracted with ethyl acetate. The organic phase is dried over anhydrous Na2SO4 and concentrated in vacuo. The residue is purified by column chromatography to obtain the final product with a yield of 86.5%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining the necessary reaction conditions and purity standards.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroxylated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar structure with tert-butyl groups instead of dimethyl groups.
5-((3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichloro-3-sulfophenyl)methyl)-2-hydroxy-3-methylbenzoic acid: Contains additional carboxy and sulfo groups.
Uniqueness
(3,5-DIMETHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE)AMINO 4-METHOXYBENZOATE is unique due to its specific substitution pattern and the presence of both amino and methoxybenzoate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-8-13(9-11(2)15(10)18)17-21-16(19)12-4-6-14(20-3)7-5-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJOSLKXXOAVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=C(C=C2)OC)C=C(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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